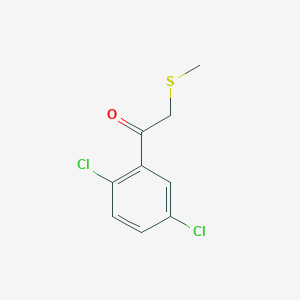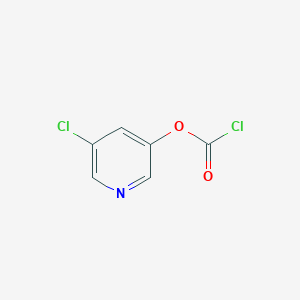
5-Chloropyridin-3-YL chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyridin-3-YL chloroformate: is an organic compound with the molecular formula C6H3Cl2NO2 . It is a derivative of pyridine, where the chloroformate group is attached to the 3-position of the pyridine ring, and a chlorine atom is attached to the 5-position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridin-3-YL chloroformate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester. The general reaction scheme is as follows:
5-Chloropyridine-3-carboxylic acid+Phosgene→5-Chloropyridin-3-YL chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloropyridin-3-YL chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 5-chloropyridin-3-yl methanol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 5-Chloropyridine-3-carboxylic acid and hydrochloric acid.
Reduction: 5-Chloropyridin-3-yl methanol.
Applications De Recherche Scientifique
5-Chloropyridin-3-YL chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates. It is also employed in the preparation of various heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of enzyme inhibitors and receptor antagonists.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic applications. It is involved in the synthesis of compounds that target specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-Chloropyridin-3-YL chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropyridine-3-boronic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
5-Chloropyridine-3-carboxylic acid: A precursor in the synthesis of 5-Chloropyridin-3-YL chloroformate and other derivatives.
5-Chloropyridin-3-yl methanol: Formed by the reduction of this compound and used in organic synthesis.
Uniqueness
This compound is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C6H3Cl2NO2 |
|---|---|
Poids moléculaire |
192.00 g/mol |
Nom IUPAC |
(5-chloropyridin-3-yl) carbonochloridate |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-5(3-9-2-4)11-6(8)10/h1-3H |
Clé InChI |
BYPYXXULACETKX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Cl)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



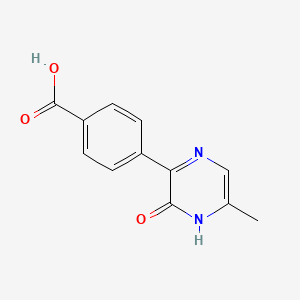


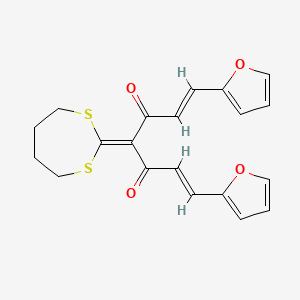
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)


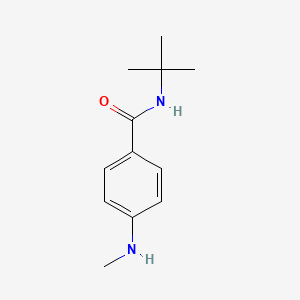


![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)

